4,7-Dichloro-2-hydrazino-1,3-benzothiazole
Overview
Description
4,7-Dichloro-2-hydrazino-1,3-benzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 7 on the benzothiazole ring, and a hydrazine group at position 2.
Mechanism of Action
Target of Action
Similar compounds, such as benzothiazole derivatives, have been shown to have significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins .
Biochemical Pathways
Similar compounds have been shown to inhibit the cyclo-oxygenase (cox) pathways . These pathways are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Result of Action
Similar compounds have been shown to have significant anti-inflammatory and analgesic activities . These effects are often due to the inhibition of prostaglandin biosynthesis .
Biochemical Analysis
Biochemical Properties
(4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives, including (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine, have been reported to inhibit enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, and tyrosine kinase . These interactions are crucial for the compound’s biological activities, including its antimicrobial and anti-inflammatory effects.
Cellular Effects
(4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Benzothiazole derivatives, including (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine, have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition can lead to anti-inflammatory effects by reducing inflammation and pain. Additionally, the compound’s interaction with DNA gyrase and other enzymes can disrupt bacterial cell processes, contributing to its antimicrobial properties .
Molecular Mechanism
The molecular mechanism of (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound inhibits enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase by binding to their active sites, thereby preventing their normal function . This inhibition disrupts essential cellular processes, leading to antimicrobial and anti-inflammatory effects. Additionally, (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzothiazole derivatives, including (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine, can maintain their biological activity over extended periods, although their efficacy may decrease due to degradation
Dosage Effects in Animal Models
The effects of (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anti-inflammatory activities without causing adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and hepatotoxicity have been observed . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
(4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity. The compound’s metabolism includes processes such as oxidation, reduction, and conjugation, which are mediated by enzymes like cytochrome P450 . These metabolic pathways can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine can influence metabolic flux and metabolite levels, further impacting cellular functions.
Transport and Distribution
The transport and distribution of (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine can accumulate in specific tissues, influencing its localization and activity. The compound’s distribution is also affected by factors such as its solubility, molecular size, and affinity for cellular components.
Subcellular Localization
The subcellular localization of (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, (4,7-Dichloro-1,3-benzothiazol-2-yl)hydrazine may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, influencing cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-2-hydrazino-1,3-benzothiazole typically involves the reaction of 4,7-dichloro-2-aminobenzothiazole with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions for several hours . The general reaction scheme is as follows:
4,7-dichloro-2-aminobenzothiazole+hydrazine hydrate→this compound
Industrial Production Methods: the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloro-2-hydrazino-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex benzothiazole derivatives.
Comparison with Similar Compounds
Benzothiazole: The parent compound, which lacks the chlorine and hydrazine groups.
2-Aminobenzothiazole: Similar structure but with an amino group at position 2 instead of hydrazine.
4,7-Dichlorobenzothiazole: Lacks the hydrazine group but has chlorine atoms at positions 4 and 7.
Uniqueness: 4,7-Dichloro-2-hydrazino-1,3-benzothiazole is unique due to the presence of both chlorine atoms and a hydrazine group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes makes it a valuable compound for developing new antimicrobial and anti-tubercular agents .
Properties
IUPAC Name |
(4,7-dichloro-1,3-benzothiazol-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3S/c8-3-1-2-4(9)6-5(3)11-7(12-10)13-6/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAGSBRZTNXWEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=C(S2)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284001 | |
Record name | 4,7-Dichloro-2-hydrazinylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872696-06-5 | |
Record name | 4,7-Dichloro-2-hydrazinylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872696-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dichloro-2-hydrazinylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.